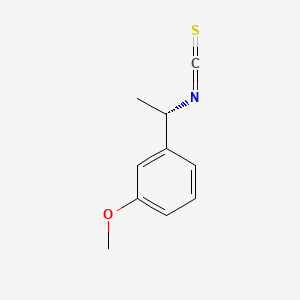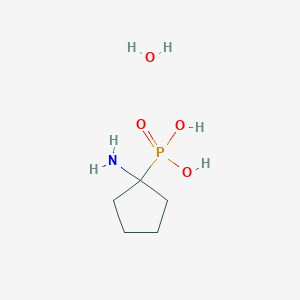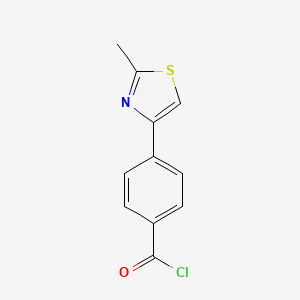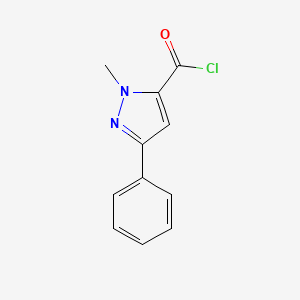
4-Chloro-6,7-dimethoxy-2-phenylquinazoline
概要
説明
4-Chloro-6,7-dimethoxy-2-phenylquinazoline is a synthetic intermediate . It has been used in the synthesis of axially chiral quinazoline-containing phosphinamine ligand, N,N,2-triphenylquinazolin-4-amine, sulfanyl and sulfinylbenzodiazines .
Synthesis Analysis
The synthesis of this compound can be achieved from 6,7-Dimethoxy-3,4-dihydroquinazoline-4-one .Molecular Structure Analysis
The molecular formula of this compound is C16H13ClN2O2 . Its molecular weight is 300.74 .Physical And Chemical Properties Analysis
The physical form of this compound is a powder . It has a melting point of 182-184 degrees Celsius .科学的研究の応用
4-Cl-6,7-DMPQ has a wide range of applications in scientific research. It has been used as an inhibitor of cytochrome P450s, which are enzymes involved in drug metabolism. In addition, 4-Cl-6,7-DMPQ has been used as an inhibitor of caspases, enzymes involved in apoptosis. It has also been used as a fluorescent dye for imaging and tracking, and in the synthesis of the anticancer drug docetaxel.
作用機序
The mechanism of action of 4-Cl-6,7-DMPQ is not fully understood. However, it is believed to act by inhibiting cytochrome P450s and caspases. Inhibition of cytochrome P450s leads to reduced drug metabolism, while inhibition of caspases leads to reduced apoptosis.
Biochemical and Physiological Effects
4-Cl-6,7-DMPQ has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that it can inhibit cytochrome P450s and caspases, leading to reduced drug metabolism and apoptosis. In addition, it has been shown to have anti-inflammatory and anti-oxidative effects in vivo.
実験室実験の利点と制限
4-Cl-6,7-DMPQ has several advantages for use in lab experiments. It is a small molecule that is easily synthesized and purified, and it is relatively stable in aqueous solutions. In addition, it is relatively non-toxic and can be used as a fluorescent dye. However, it has some limitations. For example, it is not highly soluble in organic solvents, and it has a relatively short shelf-life.
将来の方向性
There are a number of potential future directions for 4-Cl-6,7-DMPQ. It could be used in the development of new drugs, as an inhibitor of cytochrome P450s and caspases. In addition, it could be used as a fluorescent dye in imaging and tracking applications, and in the synthesis of other compounds. Finally, it could be used in the development of new biochemical and physiological assays.
Safety and Hazards
特性
IUPAC Name |
4-chloro-6,7-dimethoxy-2-phenylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-20-13-8-11-12(9-14(13)21-2)18-16(19-15(11)17)10-6-4-3-5-7-10/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUAKKINLOJPBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)C3=CC=CC=C3)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427915 | |
| Record name | 4-chloro-6,7-dimethoxy-2-phenylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
221697-86-5 | |
| Record name | 4-chloro-6,7-dimethoxy-2-phenylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine](/img/structure/B1609512.png)
![N-Methyl-N-[(2-pyrrolidin-1-ylpyridin-3-yl)methyl]amine](/img/structure/B1609513.png)



![Tert-butyl 4-[(3-iodophenyl)methyl]piperazine-1-carboxylate](/img/structure/B1609520.png)



![7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1609529.png)

![methyl (1S,3S,4S)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate](/img/structure/B1609531.png)
